Cas no 61204-04-4 (Benzenamine, 4,4'-(2,2,2-trifluoro-1-phenylethylidene)bis-)

61204-04-4 structure
Product name:Benzenamine, 4,4'-(2,2,2-trifluoro-1-phenylethylidene)bis-
Benzenamine, 4,4'-(2,2,2-trifluoro-1-phenylethylidene)bis- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4,4'-(2,2,2-trifluoro-1-phenylethylidene)bis-
- 4-[1-(4-aminophenyl)-2,2,2-trifluoro-1-phenylethyl]aniline
- 61204-04-4
- DTXSID70412818
- 4,4'-(2,2,2-trifluoro-1-phenylethane-1,1-diyl)dianiline
- SCHEMBL1140694
- 1,1-bis(4-aminophenyl)-1-phenyl-2,2,2-trifluoroethane
-
- Inchi: InChI=1S/C20H17F3N2/c21-20(22,23)19(14-4-2-1-3-5-14,15-6-10-17(24)11-7-15)16-8-12-18(25)13-9-16/h1-13H,24-25H2
- InChI Key: XESBFJAZUUSMGS-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C(F)(F)F
Computed Properties
- Exact Mass: 342.13451
- Monoisotopic Mass: 342.13438304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.04
Benzenamine, 4,4'-(2,2,2-trifluoro-1-phenylethylidene)bis- Related Literature
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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